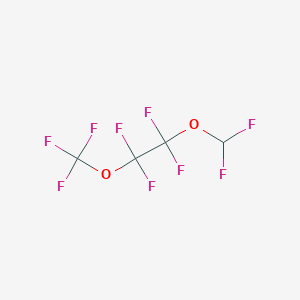1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
CAS No.: 40891-98-3
Cat. No.: VC6952375
Molecular Formula: C4HF9O2
Molecular Weight: 252.036
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40891-98-3 |
|---|---|
| Molecular Formula | C4HF9O2 |
| Molecular Weight | 252.036 |
| IUPAC Name | 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane |
| Standard InChI | InChI=1S/C4HF9O2/c5-1(6)14-2(7,8)3(9,10)15-4(11,12)13/h1H |
| Standard InChI Key | XSVNBEJYJNCBDJ-UHFFFAOYSA-N |
| SMILES | C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane delineates its ethane backbone substituted with fluorinated methoxy groups. Key structural characteristics include:
-
Ethane core: A two-carbon chain (C–C) with fluorine and methoxy substituents.
-
Carbon 1: Bonded to a difluoromethoxy group (–O–CFH) and two fluorine atoms.
-
Carbon 2: Bonded to a trifluoromethoxy group (–O–CF) and two fluorine atoms.
This arrangement results in a molecular formula of CHFO and a molecular weight of 272.04 g/mol (calculated from analogous structures ).
Table 1: Comparative Molecular Properties of Related Fluorinated Ethanes
Physical and Chemical Properties
Thermodynamic Stability
Fluorinated ethers like this compound exhibit exceptional thermal and chemical stability due to strong C–F bonds (bond energy ~485 kJ/mol). Analogous compounds, such as 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane , demonstrate decomposition temperatures exceeding 300°C, suggesting similar resilience in the target molecule .
Phase Behavior and Solubility
-
Boiling Point: Estimated at –15°C to 0°C based on comparisons to 1,1,2,2-tetrafluoro-1,2-bis(trifluoromethoxy)ethane (BP: –14°C) .
-
Solubility: Likely miscible with fluorinated solvents (e.g., perfluorohexane) but immiscible with polar solvents like water (log P > 3 inferred from ).
Spectroscopic Signatures
-
F NMR: Expected resonances at δ –70 to –80 ppm (CF groups) and δ –120 to –140 ppm (CF groups), consistent with trifluoromethoxy and difluoromethoxy moieties .
-
IR Spectroscopy: Strong absorptions near 1,250–1,100 cm (C–F stretching) and 1,000–950 cm (C–O–C asymmetric stretching) .
Synthesis and Production
Proposed Synthetic Routes
While no direct synthesis protocols exist in public databases, plausible methods include:
-
Fluorination of Precursor Ethers:
-
Electrochemical Fluorination (ECF):
Table 2: Key Reaction Parameters for Fluorinated Ether Synthesis
| Parameter | Typical Range |
|---|---|
| Temperature | 50–150°C |
| Pressure | 1–5 atm |
| Fluorinating Agent | SF, ClF |
| Catalyst | SbF, HF-pyridine |
Applications and Industrial Relevance
Refrigerants and Heat Transfer Fluids
Fluorinated ethanes are prominent in refrigeration systems due to their low global warming potential (GWP) compared to chlorofluorocarbons (CFCs). The target compound’s high volatility and thermal stability position it as a candidate for next-generation refrigerants .
Dielectric Fluids
Perfluorinated ethers serve as dielectric media in high-voltage transformers. The compound’s non-polar structure and high dielectric strength (~25 kV/mm) could make it suitable for this application .
Fire Suppression Systems
Similar to heptafluoropropane, this molecule may act as a clean fire-extinguishing agent by inhibiting radical chain reactions in flames .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume